

4-Hydroxyphenylacetic acid-d4 certificate of analysis explained

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetic acid-d4

Cat. No.: B15570012

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An In-depth Guide to Understanding the Certificate of Analysis for 4-Hydroxyphenylacetic acid-d4

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like **4-Hydroxyphenylacetic acid-d4** is a critical document. It provides the necessary verification of the compound's identity, purity, and isotopic enrichment, ensuring the accuracy and reliability of quantitative analytical studies. This guide offers a detailed explanation of the data and methodologies presented in a typical CoA for **4-Hydroxyphenylacetic acid-d4**.

Understanding the Role of 4-Hydroxyphenylacetic acid-d4

4-Hydroxyphenylacetic acid (4-HPAA) is a significant metabolite derived from polyphenols by the gut microbiota and is involved in antioxidative processes.^[1] Its deuterated form, **4-Hydroxyphenylacetic acid-d4** (4-HPAA-d4), serves as an ideal internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Stable isotope-labeled internal standards are crucial for correcting variations that can occur during sample preparation, instrument response, and due to matrix effects, thereby enhancing the accuracy of analytical measurements.

Key Data on a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. The following tables summarize the typical quantitative data you would find on a CoA for **4-Hydroxyphenylacetic acid-d4**.

Table 1: Physical and Chemical Properties

Property	Specification
Chemical Name	Benzene-d4-acetic acid, 4-hydroxy-
Molecular Formula	C ₈ H ₄ D ₄ O ₃
Molecular Weight	156.19 g/mol
Appearance	Off-white to light pink solid
Storage	4°C, sealed, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. [2]

Table 2: Analytical Data

Analysis	Method	Result
Chemical Purity	HPLC	≥99.0%
Isotopic Enrichment	¹ H NMR / Mass Spectrometry	≥98%
Identity Confirmation	¹ H NMR / Mass Spectrometry	Consistent with structure

Experimental Protocols Explained

The results presented on a CoA are obtained through rigorous analytical testing. Below are the detailed methodologies for the key experiments performed to certify **4-Hydroxyphenylacetic acid-d4**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a technique used to separate, identify, and quantify each component in a mixture. For 4-HPAA-d4, it is employed to determine its chemical purity by separating it from any non-

deuterated or other impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size) is typically used.
- **Mobile Phase:** A gradient elution is often employed, using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
- **Detection:** UV detection at a wavelength appropriate for the chromophore in 4-HPAA (e.g., 275 nm).
- **Procedure:** A solution of 4-HPAA-d₄ is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (the column) and the mobile phase. The detector measures the absorbance of the eluting components over time, generating a chromatogram. The area of the peak corresponding to 4-HPAA-d₄ is compared to the total area of all peaks to calculate the chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule and determining the degree of deuteration.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Methanol-d₄).
- **Procedure:** The sample is dissolved in the NMR solvent and placed in the spectrometer. For ¹H NMR of 4-HPAA-d₄, the absence or significant reduction of signals corresponding to the four protons on the phenyl ring confirms successful deuteration. The remaining proton signals (from the hydroxyl and acetic acid groups) should be consistent with the expected structure. Isotopic enrichment is calculated by comparing the integration of the residual proton signals in the deuterated positions to the integration of a non-deuterated reference signal within the molecule.

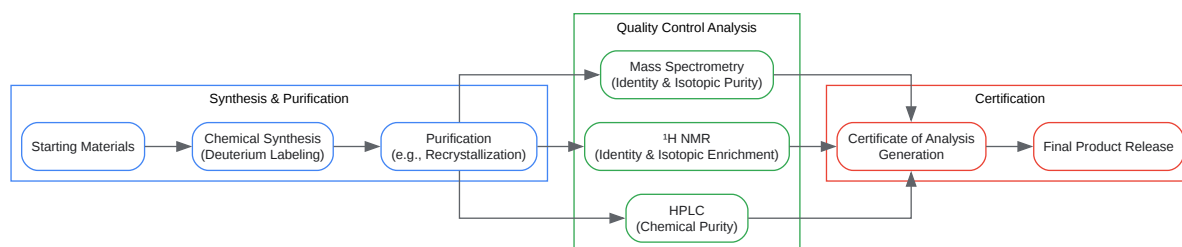
Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound and assess its isotopic distribution.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[3]
- Procedure: A solution of the sample is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-HPAA-d4, the observed molecular ion peak should correspond to its calculated deuterated molecular weight (156.19). The isotopic distribution can be analyzed to confirm the high abundance of the d4 species compared to the d0, d1, d2, and d3 variants.

Visualizing Key Processes

Diagrams can aid in understanding the relationships and workflows involved in the analysis of **4-Hydroxyphenylacetic acid-d4**.



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Caption: Workflow for the Certification of **4-Hydroxyphenylacetic acid-d4**.

Caption: Comparison of 4-HPAA and its deuterated analog, 4-HPAA-d4.

Conclusion

The Certificate of Analysis for **4-Hydroxyphenylacetic acid-d4** is a comprehensive document that provides essential quality control data. By understanding the information presented and the methodologies used to obtain it, researchers can have full confidence in the identity, purity, and isotopic enrichment of the internal standard. This ensures the integrity and accuracy of their experimental results, which is paramount in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.

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